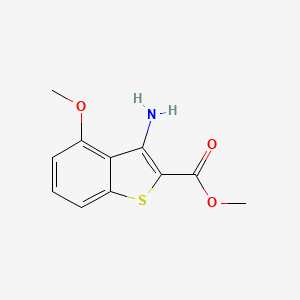

Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate

CAS No.: 35212-88-5

Cat. No.: VC3851551

Molecular Formula: C11H11NO3S

Molecular Weight: 237.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35212-88-5 |

|---|---|

| Molecular Formula | C11H11NO3S |

| Molecular Weight | 237.28 g/mol |

| IUPAC Name | methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate |

| Standard InChI | InChI=1S/C11H11NO3S/c1-14-6-4-3-5-7-8(6)9(12)10(16-7)11(13)15-2/h3-5H,12H2,1-2H3 |

| Standard InChI Key | RTQFKIXDQUQACB-UHFFFAOYSA-N |

| SMILES | COC1=C2C(=CC=C1)SC(=C2N)C(=O)OC |

| Canonical SMILES | COC1=C2C(=CC=C1)SC(=C2N)C(=O)OC |

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate typically involves multi-step reactions starting from substituted benzothiophene precursors. Key methods include:

-

Cyclization of Thiophene Derivatives: A common approach utilizes 3-oxo-4-methoxycarbonyltetrahydrothiophene as a starting material. Reaction with hydroxylamine hydrochloride in the presence of catalysts like iron(III) chloride and cyanuric chloride yields the target compound . For example, a patent by CHANGZHOU WOTENG CHEMICAL TECH CO LTD describes a two-stage process involving hydroxylamine hydrochloride and ammonium hydroxide, achieving yields up to 96.5% .

-

Microwave-Assisted Synthesis: Recent advancements employ microwave irradiation to accelerate reactions, reducing synthesis time while maintaining high purity.

Table 1: Representative Synthesis Conditions

| Starting Material | Reagents/Catalysts | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 3-Oxo-4-methoxycarbonylthiophene | FeCl₃, cyanuric chloride, NH₂OH·HCl | 70–90 | 96.5 |

| 2-Mercaptobenzenemethanol | Triphenylphosphine hydrobromide | 110 | 98.3 |

Structural Confirmation

The compound’s structure is validated through spectroscopic and crystallographic techniques:

-

NMR Spectroscopy: - and -NMR confirm the presence of methoxy (), amino (), and ester carbonyl groups () .

-

X-Ray Crystallography: Studies on analogous benzothiophenes reveal intramolecular hydrogen bonds (N–H⋯O) forming stable six-membered rings, critical for molecular packing .

Physicochemical Properties

Table 2: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 85–88 °C (lit.) | |

| Boiling Point | 318.6 ± 37.0 °C (Predicted) | |

| Density | 1.264 ± 0.06 g/cm³ | |

| Solubility | Slightly in chloroform, methanol | |

| LogP | 2.65 |

The compound exhibits limited water solubility (1 g/L at 35°C) , necessitating organic solvents for laboratory handling. Its stability under ambient conditions is attributed to the electron-withdrawing ester and methoxy groups, which reduce susceptibility to oxidation.

Applications in Medicinal Chemistry

| Compound | Target | IC₅₀ (μM) | Source |

|---|---|---|---|

| 3-Benzoyl-2-phenylbenzothiophene | BChE | 24.3 | |

| Articaine | Voltage-gated Na⁺ channels | 0.5–1.0 |

Material Science

The compound’s conjugated π-system facilitates its use in organic semiconductors and conductive polymers, though research in this area remains exploratory.

Future Directions

Research gaps include:

-

In Vivo Studies: Most data derive from in vitro models; animal studies are needed to assess pharmacokinetics.

-

Structure-Activity Relationships (SAR): Systematic modifications to the benzothiophene core could optimize selectivity for therapeutic targets .

-

Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume